L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl-
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Overview
Description
L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is a complex peptide derivative that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of lysine, leucine, isoleucine, and glycine residues, along with an oxooctadecyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- typically involves a series of peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The oxooctadecyl group is introduced through an acylation reaction, where octadecanoic acid is reacted with lysine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxooctadecyl group, affecting the compound’s hydrophobicity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can yield more hydrophobic compounds .
Scientific Research Applications
L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound’s unique structure makes it useful for investigating protein-lipid interactions and membrane dynamics.
Industry: It can be used in the development of novel biomaterials and as a surfactant in various formulations
Mechanism of Action
The mechanism by which L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- exerts its effects is primarily through its interaction with biological membranes. The oxooctadecyl group enhances the compound’s hydrophobicity, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and protein function, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N6-(1-oxooctadecyl)-L-lysine: Shares the oxooctadecyl group but lacks the additional amino acid residues.
L-Lysine, N6-(1-oxooctadecyl)-, calcium salt (21): A calcium salt form that may have different solubility and stability properties.
Uniqueness
L-Lysine, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is unique due to its combination of hydrophobic and hydrophilic regions, which allows it to interact with both aqueous and lipid environments. This dual functionality makes it particularly valuable in studies of membrane-associated processes and in the design of multifunctional biomolecules .
Properties
CAS No. |
562834-22-4 |
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Molecular Formula |
C38H73N5O6 |
Molecular Weight |
696.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-(octadecanoylamino)pentanoyl]amino]pentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H73N5O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33(44)42-32(27-29(3)4)36(46)43-35(30(5)7-2)37(47)40-28-34(45)41-31(38(48)49)24-22-23-26-39/h29-32,35H,6-28,39H2,1-5H3,(H,40,47)(H,41,45)(H,42,44)(H,43,46)(H,48,49)/t30-,31-,32-,35-/m0/s1 |
InChI Key |
GXUCTBHROIMARW-ABVVNCBOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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